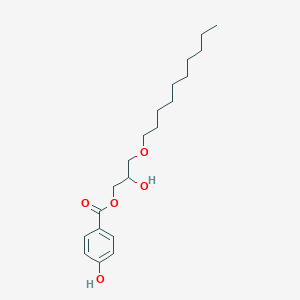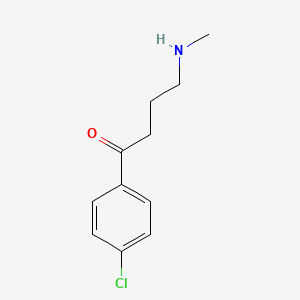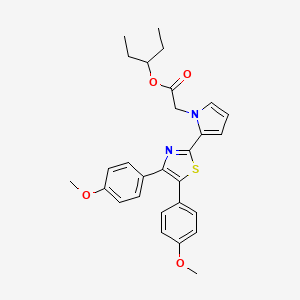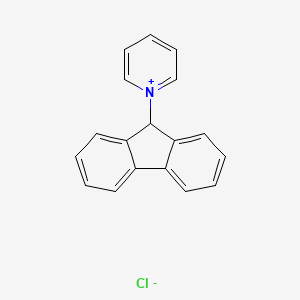
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride is a chemical compound with the molecular formula C18H14ClN. It is a derivative of pyridine and fluorene, and it is often used in various chemical reactions and research applications due to its unique structure and properties .
Preparation Methods
The synthesis of 1-(9H-Fluoren-9-yl)pyridin-1-ium chloride typically involves the reaction of 9H-fluorene with pyridine under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent to introduce the chloride ion. Industrial production methods may involve more efficient and scalable processes, but the fundamental reaction remains similar .
Chemical Reactions Analysis
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Scientific Research Applications
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving molecular interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of certain materials and chemicals.
Mechanism of Action
The mechanism by which 1-(9H-Fluoren-9-yl)pyridin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(9H-Fluoren-9-yl)pyridinium: Similar in structure but without the chloride ion.
9-Fluorenylmethyl chloroformate: Another derivative of fluorene used in different chemical reactions.
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione: A compound with a similar fluorene structure but different functional groups.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
105878-62-4 |
|---|---|
Molecular Formula |
C18H14ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
1-(9H-fluoren-9-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C18H14N.ClH/c1-6-12-19(13-7-1)18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18;/h1-13,18H;1H/q+1;/p-1 |
InChI Key |
ILNPBUZRGMROSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
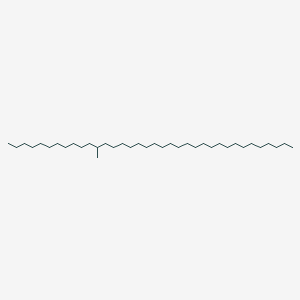
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)

![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
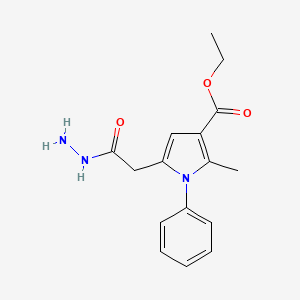
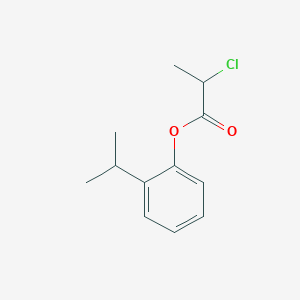
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
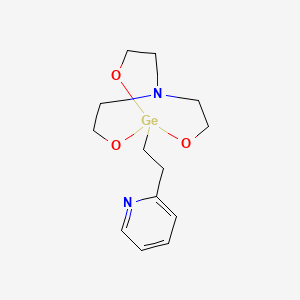
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
